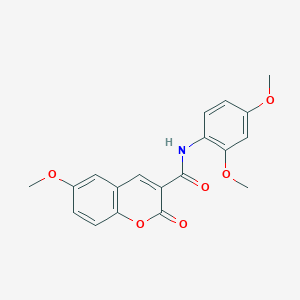
N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit bacterial rna polymerase (rnap) .
Mode of Action
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. Inhibition of protein kinases and phosphodiesterases can modulate cellular processes and reduce disease progression.
Pharmacokinetics
Result of Action
The compound’s action can have various molecular and cellular effects. For instance, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells.
Actividad Biológica
N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, recognized for its diverse biological activities. This article explores its biological activity, including its potential anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
- Molecular Formula : C19H17NO6
- Molar Mass : 355.34 g/mol
- Density : 1.337 g/cm³ (predicted)
- pKa : 10.73 (predicted) .
Anticancer Activity
Numerous studies have investigated the anticancer potential of chromene derivatives, including this compound.
The compound is believed to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
- Interaction with Apoptotic Pathways : The compound modulates key proteins involved in apoptosis, such as Bcl-2 and caspases.
Case Studies
A notable study demonstrated that this compound exhibited potent cytotoxicity against human cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown significant activity against various bacterial strains.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several pathogens ranged from 0.5 to 1.5 μg/mL.
- Biofilm Inhibition : The compound demonstrated a capacity to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin .
Anti-inflammatory Properties
Chromene derivatives are also noted for their anti-inflammatory effects. Research indicates that this compound can reduce inflammation markers in vitro.
Mechanism
The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
Summary of Biological Activities
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-12-5-7-16-11(8-12)9-14(19(22)26-16)18(21)20-15-6-4-13(24-2)10-17(15)25-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEIYSFGGWGGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













